Cas no 1421465-36-2 (2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide
- 2-[4-[(2-ethylsulfanylbenzoyl)amino]but-2-ynoxy]benzamide
- AKOS024554993
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-(ethylthio)benzamide
- F6412-6755
- VU0547955-1
- 1421465-36-2
- 2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide
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- Inchi: 1S/C20H20N2O3S/c1-2-26-18-12-6-4-10-16(18)20(24)22-13-7-8-14-25-17-11-5-3-9-15(17)19(21)23/h3-6,9-12H,2,13-14H2,1H3,(H2,21,23)(H,22,24)
- InChI Key: JNRKYBWQMCNKIN-UHFFFAOYSA-N
- SMILES: C(N)(=O)C1=CC=CC=C1OCC#CCNC(=O)C1=CC=CC=C1SCC
Computed Properties
- Exact Mass: 368.11946368g/mol
- Monoisotopic Mass: 368.11946368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 540
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 107Ų
2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6412-6755-2μmol |
2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide |
1421465-36-2 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6412-6755-5μmol |
2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide |
1421465-36-2 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6412-6755-10μmol |
2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide |
1421465-36-2 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6412-6755-20μmol |
2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide |
1421465-36-2 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6412-6755-1mg |
2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide |
1421465-36-2 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6412-6755-2mg |
2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide |
1421465-36-2 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6412-6755-3mg |
2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide |
1421465-36-2 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6412-6755-4mg |
2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide |
1421465-36-2 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6412-6755-5mg |
2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide |
1421465-36-2 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6412-6755-10mg |
2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide |
1421465-36-2 | 10mg |
$79.0 | 2023-09-09 |
2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide
Compound CAS No. 1421465-36-2: 2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide
The compound CAS No. 1421465-36-2, known as 2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide, is a highly specialized organic compound with significant potential in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines functional groups such as the ethyldisulfide moiety and the benzamide group, making it a versatile molecule for advanced chemical applications.
Recent studies have highlighted the importance of sulfur-containing compounds in drug design, particularly due to their ability to modulate biological processes at the molecular level. The ethylsulfanyl group in this compound is a key feature that contributes to its potential pharmacological activity. Researchers have demonstrated that sulfur-containing groups can enhance the bioavailability and stability of drugs, making this compound a promising candidate for further investigation in medicinal chemistry.
The but-2-yne group present in the molecule adds another layer of complexity and functionality. This triple bond introduces rigidity into the molecular structure, which can influence the compound's interactions with biological targets. Recent advancements in click chemistry have shown that alkynes like this can serve as valuable building blocks for constructing complex molecules with precise control over their stereochemistry and reactivity.
In terms of synthesis, this compound represents a significant achievement in organic chemistry. The construction of such a molecule requires a series of carefully designed reactions, including coupling reactions and functional group transformations. The use of modern synthetic techniques, such as palladium-catalyzed cross-couplings, has enabled chemists to assemble this intricate structure with high efficiency and selectivity.
From a pharmacological perspective, benzamide derivatives have been extensively studied for their ability to inhibit enzymes and modulate cellular signaling pathways. The presence of the benzamide group in this compound suggests that it may exhibit similar biological activities, potentially targeting key enzymes involved in disease pathways such as kinases or proteases.
Moreover, the combination of the ethyldisulfide moiety and the benzamide group creates a unique chemical environment that could be exploited for imaging or diagnostic applications. Recent research has shown that sulfur-containing compounds can act as contrast agents in imaging techniques like MRI or fluorescence imaging, offering new possibilities for early disease detection.
Looking ahead, the potential applications of CAS No. 1421465-36-2 are vast and varied. Its structural features make it an ideal candidate for further exploration in areas such as drug delivery systems, where its stability and functionality could enhance the efficacy of therapeutic agents. Additionally, its role in materials science could lead to the development of novel materials with tailored properties for use in electronics or advanced composites.
In conclusion, CAS No. 1421465-36-2, or 2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide, represents a cutting-edge advancement in organic chemistry. With its unique structure and promising biological properties, this compound holds great potential for contributing to future innovations in medicine and materials science.
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